(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one
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Overview
Description
(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one is a natural product found in Goniothalamus cardiopetalus with data available.
Scientific Research Applications
1. Bioactivation and Toxicology
A study by Dieckhaus et al. (2001) explored the chemistry and toxicology of a metabolite structurally related to (4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one. They found that this compound is involved in the bioactivation of the anti-epileptic drug felbamate and proposed that it represents a "time-release" form of a reactive metabolite, potentially mediating associated toxicities (Dieckhaus et al., 2001).
2. Natural Product Synthesis
Bohman et al. (2011) reported on the synthesis of dioxolanes emitted by Triatoma species. They detailed the synthesis of optically active compounds including variants of (4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one, highlighting its relevance in the study of natural products (Bohman et al., 2011).
3. Pharmaceutical Research
In the field of pharmaceuticals, a study by Thaisrivongs et al. (1987) discussed the design of angiotensinogen transition-state analogues containing a derivative of (4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one. This research highlights its potential application in developing renin inhibitory peptides for therapeutic purposes (Thaisrivongs et al., 1987).
properties
Molecular Formula |
C13H16O6 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one |
InChI |
InChI=1S/C13H16O6/c14-8-6-9(15)19-13(8)12(18)11(17)10(16)7-4-2-1-3-5-7/h1-5,8,10-14,16-18H,6H2/t8-,10-,11-,12+,13+/m1/s1 |
InChI Key |
ITWCBKGNWXDVFP-XTAFZBPGSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC1=O)[C@H]([C@@H]([C@@H](C2=CC=CC=C2)O)O)O)O |
SMILES |
C1C(C(OC1=O)C(C(C(C2=CC=CC=C2)O)O)O)O |
Canonical SMILES |
C1C(C(OC1=O)C(C(C(C2=CC=CC=C2)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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